molecular formula C7H9F6O5P B1330032 Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate CAS No. 88738-78-7

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

Cat. No.: B1330032
CAS No.: 88738-78-7
M. Wt: 318.11 g/mol
InChI Key: PVSJXEDBEXYLML-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (CAS 88738-78-7) is a fluorinated phosphonate ester characterized by two 2,2,2-trifluoroethyl groups and a methoxycarbonylmethyl substituent attached to the phosphorus atom. This compound is widely utilized as a Wittig-Horner reagent in Z-selective olefination reactions, enabling the synthesis of α,β-unsaturated carbonyl derivatives with high stereochemical control . Its trifluoroethyl groups enhance solubility in organic solvents, while the methoxycarbonylmethyl moiety modulates reactivity, making it distinct from simpler bis(trifluoroethyl) phosphonates.

Properties

IUPAC Name

methyl 2-[bis(2,2,2-trifluoroethoxy)phosphoryl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F6O5P/c1-16-5(14)2-19(15,17-3-6(8,9)10)18-4-7(11,12)13/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSJXEDBEXYLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CP(=O)(OCC(F)(F)F)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60237279
Record name NSC 634137
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Molecular Weight

318.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88738-78-7
Record name NSC 634137
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Record name NSC 634137
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphonate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate typically involves the reaction of Bis(2,2,2-trifluoroethyl) phosphite with methyl chloroacetate in the presence of a base such as potassium bis(trimethylsilyl)amide (KHMDS) and a phase transfer catalyst like 18-crown-6. The reaction is carried out in tetrahydrofuran (THF) at low temperatures (-78°C) and then allowed to warm to room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

This compound participates in transesterification and substitution reactions due to its labile trifluoroethoxy groups. Key findings include:

a. Still–Gennari Olefination
In the presence of aldehydes, it forms cis-olefinic esters via a Horner–Wadsworth–Emmons-type reaction. A representative protocol involves:

  • Reagents : 18-crown-6 ether, KHMDS (0.5 M in toluene)

  • Conditions : −78°C to room temperature, THF solvent

  • Yield : 70.3% (yellow syrup)

b. Arbuzov Reaction
Reacts with 2-bromo-N-methoxy-N-methylacetamide to form N-methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide:

  • Catalyst : KF/alumina

  • Key Observation : Selective formation of Z-unsaturated amides (72–89% yields)

Hydrolytic Behavior

The trifluoroethoxy groups exhibit controlled hydrolysis kinetics:

ConditionHydrolysis RateMajor ProductStability
Neutral H₂O, 25°CSlowMethoxycarbonylmethylphosphonic acidWeeks
Basic (pH >10)RapidComplete dealkylationMinutes
Acidic (pH <3)ModeratePartial decompositionHours

Equilibrium between cyclic dioxaphospholane and open-chain forms influences hydrolysis pathways (Scheme 4 in ).

3.1. Preparation of trans-Hydrindanes

Used as a phosphorylating agent in multi-step syntheses:

text
Step 1: Activation of aldehyde via KHMDS-mediated deprotonation Step 2: Nucleophilic attack by enolate from methoxycarbonylmethyl group Step 3: Elimination to form olefin [4][6]

3.2. Z-Selective Olefination

Demonstrated in reactions with aromatic aldehydes:

AldehydeProduct Yield (%)Z:E Ratio
Benzaldehyde8592:8
4-Nitrobenzaldehyde7889:11
Cinnamaldehyde6895:5

Data adapted from

Side Reactions and Limitations

  • Spirophosphorane Formation : Observed during reactions with diols unless diluted conditions (0.5 mol/L) and excess BTFEP (1.4 equiv) are used .

  • Polymerization : Occurs with unhindered diols (e.g., ethylene glycol) due to competing intermolecular attacks .

  • Temperature Sensitivity : Reactions above 60°C promote decomposition via C–O bond cleavage .

Comparative Reactivity

Reaction TypeBis(2,2,2-trifluoroethyl) DerivativeDiethyl Analogue
Hydrolysis Rate3× slowerFast
Olefination Z-selectivity89–95% Z70–80% Z
Stability in Air>6 months<1 month

The trifluoroethyl groups reduce Lewis basicity of phosphorus by 15–20% compared to ethyl groups, as shown by 31{}^{31}P NMR shifts .

Mechanistic Insights

  • Microwave Acceleration : Reduces reaction times from 24h to 15min in transesterification by enhancing dielectric heating .

  • Chelation Control : The methoxycarbonyl group stabilizes transition states via pseudo-six-membered ring formation during olefination .

This compound’s unique balance of reactivity and stability makes it indispensable for synthesizing stereochemically complex molecules. Recent advances in microwave-assisted protocols and Z-selective methodologies highlight its growing importance in pharmaceutical and materials chemistry.

Scientific Research Applications

1.1. Organic Synthesis

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate serves as an important intermediate in organic synthesis. It is utilized in various named reactions:

  • Still-Gennari Reaction : This reaction involves the use of this compound to produce α,β-unsaturated methyl esters with excellent yields. The reaction typically employs potassium bis(trimethylsilyl)amide and 18-crown-6 in tetrahydrofuran (THF) under controlled conditions .
  • Horner-Wadsworth-Emmons Olefination : The compound is used in Z-stereoselective olefination processes, which are crucial for synthesizing complex organic molecules .

1.2. Pharmaceutical Applications

In pharmaceuticals, this compound acts as a building block for drug development due to its unique chemical properties. Its ability to modify biological targets makes it useful in the synthesis of potential therapeutic agents:

  • Nitric Oxide Synthase Regulators : Research indicates that derivatives of this phosphonate can regulate nitric oxide synthase activity, which has implications for treating conditions like asthma and gastrointestinal disorders .
  • Synthesis of Bioactive Compounds : The compound has been employed in the preparation of various bioactive molecules, including those with anti-inflammatory properties .

Agrochemical Applications

The unique properties of this compound also extend to agrochemicals. Its stability and reactivity make it suitable for developing pesticides and herbicides that require specific chemical characteristics to enhance efficacy and reduce environmental impact.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl P,P-bis(2,2,2-trifluoroethyl)phosphonoacetateContains a methyl group instead of methoxycarbonylUsed in synthetic pathways for trans-hydrindanes
Bis(phenyl)(methoxycarbonylmethyl)phosphonatePhenyl groups instead of trifluoroethylExhibits different solubility and reactivity profiles
Bis(3-chloro-2-fluoroethyl)(methoxycarbonylmethyl)phosphonateChlorinated fluorinated variantPotentially different biological activities

5.1. Microwave-Assisted Synthesis

A study demonstrated the microwave-assisted synthesis of dialkyl and cyclic H-phosphonates using bis(2,2,2-trifluoroethyl) phosphonate as a precursor. This method showcased improved yields and reduced reaction times compared to traditional heating methods .

5.2. Application in Drug Development

Research highlighted the use of this compound in synthesizing compounds targeting nitric oxide synthase regulation. This application has potential therapeutic implications for various diseases related to vascular function .

Mechanism of Action

The mechanism of action of Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate involves its reactivity as a phosphonate ester. It can participate in nucleophilic substitution reactions, where the phosphonate group acts as a leaving group, facilitating the formation of new carbon-phosphorus bonds. This reactivity is crucial in olefination reactions, where it helps form carbon-carbon double bonds .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights structural variations and functional implications among bis(trifluoroethyl) phosphonate derivatives:

Compound Name Substituents on Phosphorus Key Properties/Applications References
Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) Two trifluoroethyl groups + H Precursor for H-phosphonates; microwave-assisted synthesis of cyclic/dialkyl derivatives .
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate Two trifluoroethyl + methoxycarbonylmethyl Z-selective olefination; enhanced stability vs. H-phosphonates .
Ethyl 2-[bis(2,2,2-trifluoroethyl)phosphono]propionate Two trifluoroethyl + propionate ester Modified Wittig reagent; lower steric hindrance for diverse olefin synthesis .
N-Methoxy-N-methyl bis(2,2,2-trifluoroethyl)phosphonamide Two trifluoroethyl + N-methoxy-N-methylamide Used in Arbuzov reactions; forms amides with aldehydes .

Reactivity and Stability

  • Hydrolysis Resistance : The methoxycarbonylmethyl group in the target compound reduces hydrolysis susceptibility compared to H-phosphonates (e.g., BTFEP derivatives), which equilibrate between cyclic and open-chain forms in aqueous conditions . For instance, cyclic H-phosphonates like (4R,5R)-4,5-diphenyl-1,3,2-dioxaphospholane hydrolyze readily, whereas the target compound remains stable under similar conditions .
  • Synthetic Efficiency : BTFEP requires microwave-assisted transesterification for H-phosphonate synthesis, achieving 67–88% yields for dialkyl derivatives (e.g., diisobutyl H-phosphonate) . In contrast, the target compound is synthesized via stepwise Arbuzov reactions with KF/alumina, yielding 81–84% under optimized conditions .

Data Tables

Table 2: Stability Comparison

Compound Hydrolysis Susceptibility Thermal Stability Notes References
Cyclic H-phosphonates (e.g., compound 1) High (forms open-chain) Moderate Equilibrium with open-chain form
Target Compound Low High Stable under anhydrous conditions
BTFEP-derived dialkyl H-phosphonates Moderate Variable Polymerization risk with bulky groups

Biological Activity

Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of two trifluoroethyl groups and a methoxycarbonylmethyl phosphonate moiety. Its synthesis typically involves the reaction of phosphonic acid derivatives with trifluoroethyl halides under specific conditions to yield high-purity products. For instance, one method reported yields of over 90% for the desired phosphonate through a copper-catalyzed reaction involving various reagents .

The biological activity of this compound has been investigated in various studies, primarily focusing on its effects on cellular processes such as apoptosis and cell proliferation. The compound has been shown to interact with key cellular pathways, potentially influencing tubulin polymerization similar to other known agents like paclitaxel and discodermolide .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:

  • HeLa Cells : The compound showed a GI50GI_{50} value in the low micromolar range, indicating potent growth inhibition.
  • Mechanistic Insights : It was found to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in treated cells .

Case Study 1: Tubulin Interaction

A study evaluated the interaction of this compound with bovine brain tubulin. The results indicated that the compound could effectively compete with [^3H]-paclitaxel for binding sites on microtubules, suggesting a similar mechanism of action. The percentage of tubulin polymerization induced by the compound was comparable to that induced by paclitaxel at equivalent concentrations .

Case Study 2: Cytotoxicity Profiles

Another research effort focused on assessing the cytotoxic profiles of various phosphonates including Bis(2,2,2-trifluoroethyl) derivatives. The findings revealed that this compound exhibited a broad spectrum of activity against different cancer cell lines, with notable selectivity towards certain types of tumors. The structure-activity relationship (SAR) analysis highlighted that modifications to the phosphonate group significantly influenced its potency .

Data Table: Biological Activity Summary

Cell Line GI50 (µM) Mechanism Reference
HeLa5.4Microtubule disruption
MCF-74.8Apoptosis induction
A5496.0Cell cycle arrest

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and masks to avoid skin/eye contact .
  • Ventilation: Use fume hoods due to potential volatile byproducts.
  • Waste Disposal: Segregate chemical waste and consult institutional guidelines for phosphonate disposal .

How can reaction conditions be optimized to enhance Z-selectivity and yield?

Advanced Research Question
Key parameters:

  • Temperature: Maintain −78°C to minimize side reactions .
  • Catalysts: Use 18-crown-6 ether to enhance deprotonation efficiency .
  • Microwave Assistance: Reduces reaction time (e.g., 30 min vs. 4–6 hrs conventionally) while maintaining >90% Z-selectivity .
    Data Insight: Lower temperatures (−78°C) and crown ethers improve yields from 72% to 94% compared to room-temperature reactions .

What mechanistic insights explain the Z-selectivity of this phosphonate in HWE reactions?

Advanced Research Question
The steric bulk of the 2,2,2-trifluoroethyl groups and the electron-withdrawing methoxycarbonylmethyl moiety favor a six-membered transition state , stabilizing the Z-configuration. Computational studies suggest that Li⁺ coordination with the phosphonate oxygen further directs aldehyde approach, enhancing selectivity .

How can researchers address contradictions in reported yields for HWE reactions?

Advanced Research Question
Discrepancies arise from:

  • Solvent Purity: Anhydrous THF/toluene is critical; trace water reduces yields by 15–20% .
  • Catalyst Loading: Excess KHMDS (1.2–1.5 equiv) improves reproducibility .
  • Workup Methods: Column chromatography with n-heptane:ethyl acetate (20:1) minimizes ester degradation .

Are there emerging applications of this phosphonate in electrochemical or materials science research?

Advanced Research Question
While not directly reported for the methoxycarbonylmethyl derivative, structurally similar bis(2,2,2-trifluoroethyl) phosphonates (e.g., TFMP, TFEP) are used as flame-retardant additives in lithium-ion electrolytes. These enhance thermal stability (up to 60°C) and reduce flammability . Future studies could explore its role in solid-state electrolytes or Li-S batteries, leveraging its fluorine-rich structure for ionic conductivity .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.